molecular formula C13H12F3N3O2 B7817557 Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate CAS No. 1060795-93-8

Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate

Cat. No.: B7817557
CAS No.: 1060795-93-8
M. Wt: 299.25 g/mol
InChI Key: FZWGSEHMUHLJCH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate is a substituted imidazole derivative characterized by a trifluoromethylphenyl group at the 1-position and an ethyl carboxylate moiety at the 4-position.

Properties

IUPAC Name

ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-11(17)19(7-18-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWGSEHMUHLJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153901
Record name Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060795-93-8
Record name Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060795-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zirconium(IV) Chloride-Catalyzed Three-Component Synthesis

A prominent method for synthesizing imidazole derivatives involves zirconium(IV) chloride (ZrCl₄)-mediated three-component reactions. In a protocol adapted from PMC research, ethyl 2-aminoimidazole-4-carboxylate reacts with 3-(trifluoromethyl)benzaldehyde and tert-octyl isocyanide in polyethylene glycol (PEG-400) at 75°C for 4 hours. ZrCl₄ (10 mol%) catalyzes the formation of the imidazo[1,2-a]imidazole core, with the trifluoromethylphenyl group introduced via the aldehyde component.

Mechanistic Insights :
The reaction proceeds through imine formation between the aldehyde and the amino group of the imidazole, followed by isocyanide insertion and cyclization. The ZrCl₄ catalyst stabilizes intermediates, enhancing regioselectivity toward the 5-amino product.

Optimization Data :

ParameterConditionYield (%)
CatalystZrCl₄ (10 mol%)85
SolventPEG-40085
Temperature75°C85
Alternative CatalystsZnCl₂, -TsOH<50

This method achieves moderate to good yields (75–85%) but requires precise control over stoichiometry to avoid byproducts like regioisomers.

Cyclization Strategies Involving Amidoximes

BaseSolventTemperatureYield (%)
K₂CO₃THF80°C88
NaOMeTHF60°C45
t-BuOKDMF25°C30

This method’s applicability to the target compound hinges on adapting the amidoxime intermediate to imidazole systems.

Stepwise Synthesis via Intermediate Functionalization

Esterification of Carboxylic Acid Intermediates

Patent DE19625088A1 describes esterification and saponification steps for pyrimidine-5-carboxylates, which are analogous to imidazole synthesis. A hypothetical pathway for the target compound involves:

  • Synthesis of 5-Aminoimidazole-4-carboxylic Acid : Cyclocondensation of 1,2-diaminoethane with a trifluoromethylphenyl-substituted diketone.

  • Esterification : Treatment with ethanol in the presence of thionyl chloride (SOCl₂) to form the ethyl ester.

Challenges :

  • The trifluoromethyl group’s electron-withdrawing nature may hinder cyclization.

  • Protecting group strategies (e.g., Boc for the amino group) are often required to prevent side reactions.

Comparative Analysis of Synthetic Pathways

Table 3: Method Comparison

MethodYield (%)Catalytic SystemScalability
ZrCl₄ Three-Component85ZrCl₄/PEG-400Moderate
Amidoxime Cyclization88K₂CO₃/THFHigh
Stepwise Functionalization60SOCl₂/EtOHLow

The ZrCl₄-mediated approach offers regioselectivity but requires specialized catalysts. Cyclization strategies provide higher yields but necessitate pre-formed amidoximes. Stepwise synthesis, while flexible, involves multiple purification steps.

Scientific Research Applications

Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole core.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Imidazole/Thiazole Derivatives

The compound shares core similarities with ethyl-substituted heterocycles, particularly those bearing trifluoromethylphenyl or chlorophenyl groups. Key analogues include:

Compound Name Substituent at Key Position Molecular Weight (ESI-MS, [M+H]⁺) Yield (%) Reference
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 4-(Trifluoromethyl)phenyl urea 548.2 93.4
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) 3-(Trifluoromethyl)phenyl urea 548.2 92.0
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) 3-Chlorophenyl urea 514.2 89.1
Target Compound: Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate 3-(Trifluoromethyl)phenyl, 5-amino ~303.2 (estimated) N/A
Key Observations:

Substituent Effects on Yield: The trifluoromethylphenyl group (as in 10d and 10e) correlates with higher yields (~92–93%) compared to chlorophenyl derivatives (89.1% for 10f) . This suggests that electron-withdrawing groups like -CF₃ may stabilize intermediates during synthesis.

Molecular Weight and Functional Groups: The target compound has a lower estimated molecular weight (~303.2) than urea-linked analogues (514.2–548.2) due to its simpler imidazole core . The 5-amino group distinguishes it from urea-containing derivatives, offering a distinct pharmacophore for interactions.

Synthetic Methodologies :

  • Analogues like 10d–10f are synthesized via multi-step routes involving piperazine and thiazole coupling , whereas benzimidazole derivatives (e.g., ) use condensation of diamines with aldehydes under nitrogen . The target compound may follow a similar imidazole cyclization strategy but requires verification.

Role of Trifluoromethyl Groups

The 3-(trifluoromethyl)phenyl group in the target compound and 10e enhances lipophilicity and metabolic stability, a feature critical in drug design. Compared to 4-(trifluoromethyl)phenyl (10d), the 3-substituted isomer may exhibit altered binding kinetics due to steric and electronic differences .

Comparison with Benzimidazole Derivatives

Benzimidazole derivatives (e.g., ) share a fused benzene-imidazole system but lack the ethyl carboxylate moiety.

Biological Activity

Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, an amino group, and a trifluoromethyl-substituted phenyl group. The presence of these functional groups contributes to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of the compound.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, such as kinases or phosphodiesterases.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for cellular function.

Antimicrobial Activity

Research indicates that compounds with imidazole rings exhibit antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .

Anticancer Properties

This compound has been explored for its anticancer potential. The incorporation of the trifluoromethyl group has been linked to improved potency in inhibiting cancer cell proliferation. For example, similar compounds have demonstrated synergistic effects when combined with existing chemotherapeutics, enhancing their efficacy against various cancer cell lines .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models showed that administration of this compound resulted in reduced tumor size compared to control groups. These findings support further investigation into its therapeutic applications in oncology.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological ActivityNotes
This compoundImidazole derivativeAntimicrobial, AnticancerPotential enzyme inhibitor
Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylateSimilar imidazole structureModerate antibacterialLess potent than trifluoromethyl variant
1H-imidazole derivativesVarious substitutionsDiverse biological activitiesBroad range of applications in drug design

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for exploration include:

  • Mechanistic Studies : Detailed investigations into how the compound interacts with specific molecular targets.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) : Systematic modifications of the compound's structure to optimize its biological activity.

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate?

The compound is typically synthesized via alkylation or acylation of ethyl 5-aminoimidazole-4-carboxylate derivatives. For example, treatment with 3-(trifluoromethyl)phenyl halides under basic conditions (e.g., potassium carbonate in DMF) facilitates substitution at the imidazole N1 position. Subsequent purification involves column chromatography or recrystallization . A related methodology employs nucleophilic aromatic substitution or transition-metal-catalyzed coupling to introduce the trifluoromethylphenyl group .

Synthetic Step Reagents/Conditions Key Observations
Alkylation at N13-(Trifluoromethyl)phenyl bromide, K₂CO₃, DMF, 60°CHigh regioselectivity for N1 substitution
Acylation at N5Acetic anhydride, pyridine, RTForms mono- or di-acetylated derivatives depending on stoichiometry

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal diffraction data refined via SHELXL/SHELXT software confirms molecular geometry, hydrogen bonding, and packing interactions. The trifluoromethyl group’s orientation and imidazole ring planarity are critical parameters .
  • Spectroscopy :
  • NMR : Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), amino group (δ ~5.5 ppm, broad), and trifluoromethylphenyl protons (δ ~7.5–8.0 ppm) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, with fragmentation patterns confirming substituent stability .

Q. What are the compound’s typical applications in medicinal chemistry research?

The compound serves as a precursor for nucleoside analogs (e.g., ribosylated derivatives) and kinase inhibitors. Its amino and ester groups enable functionalization for structure-activity relationship (SAR) studies, particularly in targeting purine-binding enzymes or nucleotide biosynthesis pathways .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during N-alkylation reactions?

Competing alkylation at N1 vs. N3 positions can occur due to the imidazole ring’s electronic asymmetry. To favor N1 substitution:

  • Use bulky bases (e.g., LDA) to deprotonate the N1 position selectively.
  • Employ aryl halides with electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity at the para position .
  • Monitor reaction progress via LC-MS to detect intermediates and optimize reaction time .

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be resolved during derivative synthesis?

  • Mechanistic studies : Isotopic labeling (e.g., ¹⁵N-amino groups) tracks nitrogen migration during alkylation.
  • Advanced analytics : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For example, unexpected formylation at C2 observed in oxidation reactions requires selenium dioxide optimization to suppress side reactions .
  • Computational modeling : DFT calculations predict favorable transition states for competing pathways, guiding reagent selection .

Q. How are reaction yields optimized for acylation and alkylation derivatives?

  • Acylation : Use excess acetyl chloride in anhydrous THF with DMAP catalysis to achieve >90% yield of mono-acetylated products. Di-acetylation requires prolonged reaction times (24+ hours) .
  • Alkylation : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 100°C) while maintaining >80% yield for N1-substituted derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or nutrient media (e.g., pH effects on solubility).
  • Derivative purity : Impurities from incomplete acylation (e.g., residual mono-acetylated species) can skew IC₅₀ values. Validate purity via HPLC (>98%) before testing .

Methodological Recommendations

  • Synthetic protocols : Always conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .
  • Crystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals suitable for diffraction studies .
  • Biological assays : Include positive controls (e.g., ampicillin for antimicrobial tests) and dose-response curves to ensure reproducibility .

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